molecular formula C24H26N2O5S2 B2767828 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946296-37-3

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2767828
CAS No.: 946296-37-3
M. Wt: 486.6
InChI Key: YPXKZRCSSHNWFR-UHFFFAOYSA-N
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Description

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H26N2O5S2 and its molecular weight is 486.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reaction Studies

Research into the synthesis and reactions of related sulfonamide compounds has provided insights into their chemical properties and potential applications. The formation and reaction of N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines (o-quinol acetates) through oxidation and subsequent reactions demonstrate the versatility of these compounds in organic synthesis (Hoshino, Suzuki, & Ogasawara, 2001).

Inhibitory Potency and Selectivity

Studies on the inhibitory potency and selectivity of tetrahydroisoquinoline derivatives, such as the evaluation of phenylethanolamine N-methyltransferase (PNMT) inhibitors, reveal the therapeutic potential of these compounds. The introduction of nonpolar substituents led to high PNMT inhibitory potency and selectivity, indicating their potential in developing targeted therapies (Grunewald, Romero, & Criscione, 2005).

Renal Vasodilation Activity

The investigation of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives for their renal vasodilation activity highlights the potential medical applications of these compounds in treating renal diseases. One specific compound demonstrated potent activity, suggesting its use as a lead compound for further development (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

Metal Mediated Inhibition

The metal-mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides has been studied, with specific compounds identified as potent inhibitors. This research contributes to the understanding of enzyme inhibition and the role of metal ions in biological processes, offering insights into the design of enzyme inhibitors (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-18-5-7-19(8-6-18)17-32(27,28)25-21-9-14-24-20(16-21)4-3-15-26(24)33(29,30)23-12-10-22(31-2)11-13-23/h5-14,16,25H,3-4,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXKZRCSSHNWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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